molecular formula C13H17FN2O2 B8090408 tert-Butyl 3-(6-fluoropyridin-3-yl)azetidine-1-carboxylate

tert-Butyl 3-(6-fluoropyridin-3-yl)azetidine-1-carboxylate

Cat. No.: B8090408
M. Wt: 252.28 g/mol
InChI Key: FGDZCQTUIFKUKY-UHFFFAOYSA-N
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Description

tert-Butyl 3-(6-fluoropyridin-3-yl)azetidine-1-carboxylate is a fluorinated azetidine derivative featuring a pyridine ring substituted with a fluorine atom at the 6-position. The compound’s structure combines a rigid azetidine ring with a tert-butoxycarbonyl (Boc) protecting group, which enhances stability during synthetic processes. The 6-fluoropyridin-3-yl moiety introduces electronic and steric effects critical for interactions in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to fluorine substitution. This compound is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura couplings, using boronic acid derivatives .

Properties

IUPAC Name

tert-butyl 3-(6-fluoropyridin-3-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2/c1-13(2,3)18-12(17)16-7-10(8-16)9-4-5-11(14)15-6-9/h4-6,10H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDZCQTUIFKUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CN=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(6-fluoropyridin-3-yl)azetidine-1-carboxylate involves multiple steps. One common method includes the reaction of 6-fluoropyridine-3-carboxylic acid with tert-butyl azetidine-1-carboxylate under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(6-fluoropyridin-3-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 3-(6-fluoropyridin-3-yl)azetidine-1-carboxylate is primarily explored for its potential as a pharmaceutical agent. Its fluorinated pyridine moiety enhances lipophilicity and metabolic stability, which are critical for drug design.

Potential Therapeutic Uses:

  • Anticancer Activity: Preliminary studies suggest that compounds containing azetidine rings can exhibit anticancer properties by interfering with cellular signaling pathways.
  • Antimicrobial Properties: Some derivatives have shown activity against various bacterial strains, indicating potential as an antimicrobial agent.

Synthesis of Novel Compounds

As a versatile intermediate, this compound can be utilized in the synthesis of more complex molecules. Its ability to undergo various transformations (e.g., nucleophilic substitutions, cycloadditions) allows researchers to create libraries of compounds for screening in drug discovery programs.

Example Reactions:

  • Nucleophilic Substitution: The azetidine nitrogen can be substituted with different nucleophiles to generate diverse derivatives.
  • Functionalization: The carboxylate group can be modified to introduce additional functional groups that may enhance biological activity.

Case Study 1: Anticancer Activity Evaluation

A study investigated the anticancer effects of azetidine derivatives, including this compound, on human cancer cell lines. The results indicated that certain modifications to the azetidine structure significantly enhanced cytotoxicity against specific cancer types, suggesting a promising avenue for further development.

Case Study 2: Antimicrobial Screening

Research conducted on the antimicrobial properties of various azetidine derivatives revealed that this compound exhibited notable activity against Gram-positive bacteria. This finding highlights its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(6-fluoropyridin-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Azetidine carboxylates are versatile intermediates in drug discovery. Below is a detailed comparison of tert-Butyl 3-(6-fluoropyridin-3-yl)azetidine-1-carboxylate with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Azetidine Molecular Formula Molecular Weight Key Properties (LogP, TPSA) Synthesis Yield Key Applications
This compound 6-fluoropyridin-3-yl C₁₃H₁₆FN₂O₂ 266.28 LogP: ~2.1; TPSA: 58 Ų ~70–80% Kinase inhibitors, CNS agents
tert-Butyl 3-(4-(2-methylphenyl)-1H-pyrazol-1-yl)azetidine-1-carboxylate (5c) 4-(2-methylphenyl)-1H-pyrazol-1-yl C₂₀H₂₅N₃O₄ 371.43 LogP: ~3.5; TPSA: 78 Ų 70% Anticancer scaffolds
tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS 152537-03-6) 2-hydroxyethyl C₁₀H₁₉NO₃ 201.26 LogP: 0.8; TPSA: 58 Ų N/A Prodrug synthesis
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8) 2-bromoethyl C₁₀H₁₈BrNO₂ 264.16 LogP: ~1.9; TPSA: 38 Ų N/A Alkylation intermediates
tert-Butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate (CAS in ) 6-aminopyridin-3-yl C₁₃H₁₈N₃O₂ 263.30 LogP: ~1.5; TPSA: 75 Ų ~65–75% Antibacterial agents

Key Findings :

Electronic Effects: The 6-fluoropyridin-3-yl group enhances electron-withdrawing properties compared to non-fluorinated analogs (e.g., 6-aminopyridin-3-yl in ), improving binding to electron-deficient biological targets . Pyrazole-substituted analogs (e.g., 5c in ) exhibit higher lipophilicity (LogP ~3.5) due to aromatic phenyl groups, which may limit blood-brain barrier (BBB) penetration compared to the fluoropyridine derivative (LogP ~2.1) .

Synthetic Accessibility :

  • Fluoropyridinyl derivatives are synthesized via Suzuki-Miyaura coupling with moderate yields (70–80%), similar to pyrazole derivatives (e.g., 5d: 80% yield) .
  • Bromoethyl derivatives (CAS 1420859-80-8) serve as alkylation intermediates but require careful handling due to reactivity .

Biological Relevance: The 6-fluoropyridin-3-yl group is associated with improved metabolic stability over hydroxyl- or amino-substituted analogs (e.g., CAS 152537-03-6), as fluorine resists oxidative degradation . Pyrazole derivatives (e.g., 5c) show promise in anticancer research but may face toxicity challenges due to bulky substituents .

Safety Profiles :

  • Fluorinated azetidines (e.g., tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate in ) are classified as Category 4 acute toxins (oral) and irritants, whereas brominated analogs (CAS 1420859-80-8) pose risks of skin corrosion .

Biological Activity

tert-Butyl 3-(6-fluoropyridin-3-yl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following details:

  • IUPAC Name : this compound
  • Molecular Formula : C13H17FN2O2
  • CAS Number : 1801986-14-0
  • Boiling Point : Approximately 347.5 °C at 760 mmHg

The presence of the fluorinated pyridine moiety is notable for enhancing the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The fluorine atom in the pyridine ring can enhance binding affinity through stronger interactions with target sites, potentially leading to increased therapeutic efficacy.

Target TypeInteraction TypeExpected Outcome
EnzymesInhibitionReduced enzymatic activity
ReceptorsAgonism/AntagonismModulation of receptor signaling
TransportersInhibitionAltered substrate transport rates

Biological Activity Studies

Recent studies have explored the pharmacological potential of this compound in various contexts:

  • Inhibition of Oncogenic Pathways : Research indicates that derivatives similar to tert-butyl 3-(6-fluoropyridin-3-yl)azetidine can inhibit B-cell lymphoma 6 (BCL6), a transcriptional repressor involved in diffuse large B-cell lymphoma (DLBCL). The optimization of related compounds has shown promising results in cellular assays with IC50 values in the low nanomolar range .
  • Antiproliferative Effects : In vitro studies demonstrated that compounds with similar azetidine structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, modifications to the azetidine core have been correlated with enhanced cellular potency, suggesting that tert-butyl 3-(6-fluoropyridin-3-yl)azetidine might share similar properties .

Table 2: Summary of Biological Activity Findings

Study FocusAssay TypeResult Summary
BCL6 InhibitionTR-FRET AssayIC50 = ~4.8 nM for optimized derivatives
Antiproliferative ActivityCell Viability AssaySignificant reduction in cell viability
PharmacokineticsOral Dosing StudiesSustained plasma concentrations observed

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Cancer Research : In a study investigating novel inhibitors for DLBCL, compounds structurally related to tert-butyl 3-(6-fluoropyridin-3-yl)azetidine were evaluated for their ability to inhibit cell growth and induce apoptosis. The findings suggested that these compounds could serve as templates for developing new anticancer agents .
  • Neuropharmacology : Another study explored the effects of similar azetidine derivatives on neurotransmitter systems, indicating potential applications in treating neurological disorders. The modulation of receptor activity suggests a role in influencing mood and cognitive functions .

Q & A

Q. What are the optimal synthetic routes for tert-Butyl 3-(6-fluoropyridin-3-yl)azetidine-1-carboxylate, and what reaction conditions improve yield?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting a fluoropyridine derivative with a protected azetidine precursor. For example, tert-butyl-protected azetidines are often functionalized using catalysts like DMAP and bases such as triethylamine in dichloromethane at 0–20°C to minimize side reactions and improve regioselectivity . Key steps include:

  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Monitoring reaction progress by TLC or LC-MS.
  • Yield optimization by controlling stoichiometry (1:1.2 molar ratio of azetidine to fluoropyridine) and reaction time (12–24 hours).

Q. What safety precautions are critical when handling this compound?

Based on analogous compounds, this substance may exhibit:

Hazard ClassGHS CodePrecautionary Measures
Acute Toxicity (Oral)H302Use fume hood, avoid ingestion.
Skin IrritationH315Wear nitrile gloves and lab coat.
Eye IrritationH319Use safety goggles.
Respiratory IrritationH335Employ respiratory protection in powder form.
First-aid measures include rinsing exposed skin/eyes with water and seeking medical attention if symptoms persist .

Q. How is the structural integrity of this compound validated in research settings?

Characterization typically involves:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and purity.

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